GDC-0575: A Technical Overview of a Potent and Selective Chk1 Inhibitor
GDC-0575: A Technical Overview of a Potent and Selective Chk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575 is an orally bioavailable, highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 activation leads to cell cycle arrest, providing time for DNA repair.[1] By inhibiting Chk1, GDC-0575 abrogates this crucial checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. This mechanism of action makes GDC-0575 a promising therapeutic agent, particularly in combination with DNA-damaging chemotherapies, for the treatment of various solid tumors.
Core Function and Mechanism of Action
GDC-0575 functions as a potent and selective ATP-competitive inhibitor of Chk1. Its primary mechanism of action is to override the S and G2/M cell cycle checkpoints that are activated in response to DNA damage.[2][3] In cancer cells, particularly those with a deficient G1 checkpoint (often due to TP53 mutations), reliance on the S and G2/M checkpoints for survival is heightened.[4] Inhibition of Chk1 by GDC-0575 in these cells leads to the accumulation of unresolved DNA damage, forcing them into a lethal mitotic entry.
Signaling Pathway
The Chk1 signaling pathway is a cornerstone of the DNA damage response. When DNA damage occurs, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates Chk1. Activated Chk1, in turn, phosphorylates a number of downstream targets, including the Cdc25 family of phosphatases. Phosphorylation of Cdc25 prevents the activation of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, which are essential for cell cycle progression. By inhibiting Chk1, GDC-0575 prevents the inhibitory phosphorylation of Cdc25, leading to inappropriate CDK activation and cell cycle progression despite the presence of DNA damage. This ultimately results in apoptosis.[5][6]
Quantitative Data
In Vitro Potency
| Compound | Target | IC50 (nM) |
| GDC-0575 | Chk1 | 1.2[7] |
Clinical Pharmacokinetics (Phase I)
| Parameter | Value |
| Tmax (hours) | ~2[8] |
| Half-life (hours) | ~23[8] |
Preclinical Efficacy
| Xenograft Model | Treatment | Dosage | Outcome |
| D20 and C002 | GDC-0575 | 25 mg/kg | Effective tumor growth blockage[7] |
| D20 and C002 | GDC-0575 | 50 mg/kg | Improved efficacy over 25 mg/kg[7] |
Experimental Protocols
Chk1 Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
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Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
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ATP
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Chk1 substrate (e.g., a synthetic peptide derived from Cdc25C)
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Test compound (e.g., GDC-0575)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
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384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the Chk1 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Cycle Analysis by Flow Cytometry (General Protocol)
This protocol outlines a general procedure for analyzing the effect of GDC-0575 on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
GDC-0575
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of GDC-0575 for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model (General Protocol)
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of GDC-0575.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
GDC-0575 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer GDC-0575 or vehicle control to the respective groups via oral gavage at the desired dose and schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice or three times a week).
-
Monitor the body weight and overall health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate tumor growth inhibition (TGI) to assess efficacy.
Clinical Development
A Phase I clinical trial (NCT01564251) has evaluated the safety, tolerability, and pharmacokinetics of GDC-0575 as a monotherapy and in combination with the chemotherapeutic agent gemcitabine in patients with refractory solid tumors.[8] The study demonstrated that GDC-0575 can be safely administered, with manageable hematological toxicities being the most common adverse events.[8] Promisingly, preliminary antitumor activity was observed, particularly in patients with TP53-mutated tumors, which aligns with the proposed mechanism of action.[8] Pharmacodynamic analyses from this trial were consistent with GDC-0575 inhibiting the gemcitabine-induced phosphorylation of CDK1/2.[8]
Conclusion
GDC-0575 is a potent and selective Chk1 inhibitor with a well-defined mechanism of action that leads to the abrogation of DNA damage-induced cell cycle checkpoints and subsequent tumor cell apoptosis. Preclinical and early clinical data support its potential as a therapeutic agent, especially in combination with DNA-damaging chemotherapy, for the treatment of solid tumors, particularly those with p53 deficiencies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of GDC-0575 in various cancer types.
References
- 1. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
